molecular formula C21H22N2O5 B2393098 Benzyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 296262-56-1

Benzyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2393098
CAS RN: 296262-56-1
M. Wt: 382.416
InChI Key: CTMUMEICNFYZTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydropyrimidine ring and the attachment of the benzyl and dimethoxyphenyl groups. Protodeboronation of pinacol boronic esters and Suzuki–Miyaura coupling could be potential methods for the synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzyl group would consist of a phenyl ring attached to a methylene group. The dimethoxyphenyl group would consist of a phenyl ring with two methoxy groups attached. The tetrahydropyrimidine group would consist of a six-membered ring containing four carbon atoms, two nitrogen atoms, and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that it could undergo reactions typical of benzyl compounds, dimethoxyphenyl compounds, and tetrahydropyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing benzyl and dimethoxyphenyl groups often have moderate to high boiling points and are usually solid at room temperature .

Scientific Research Applications

Synthesis and Biological Activity

This compound is involved in the synthesis of novel heterocyclic compounds due to its unique structure, serving as a precursor for creating derivatives with potential biological activities. For instance, the study by Abu‐Hashem et al. (2020) focused on synthesizing novel compounds derived from similar structures for their anti-inflammatory and analgesic properties. These compounds showed significant inhibitory activity on cyclooxygenase-2 (COX-2), highlighting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Heterocyclic Compounds Development

The synthesis of heterocyclic compounds, including thiazolo[3,2-a]pyrimidine derivatives, is another area of interest. These compounds are known for their anti-inflammatory activities, as demonstrated in the work by Tozkoparan et al. (1999), who synthesized a series of 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters showing moderate anti-inflammatory activity (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Organic Semiconductors

Further applications extend to the field of organic semiconductors. Kashiki et al. (2011) synthesized benzo[1,2-b:3,4-b':5,6-b'']trithiophene (BTT) oligomers, evaluating them for their potential as organic semiconductors. Their study showed promising results, indicating that the BTT core is useful for applications in this area (Kashiki, Kohara, Osaka, Miyazaki, & Takimiya, 2011).

Antimicrobial Evaluation

The antimicrobial properties of synthesized compounds are also a significant area of research. Abdelghani et al. (2017) explored the antimicrobial activity of new pyrimidines and condensed pyrimidines, highlighting the importance of structural modifications for enhancing biological activity (Abdelghani, Said, Assy, & Hamid, 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without further context. If it’s intended for use as a drug, its mechanism of action would depend on its specific biological targets .

Safety and Hazards

As with any chemical compound, handling “Benzyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. Specific safety and hazard information would depend on the exact properties of the compound .

properties

IUPAC Name

benzyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-13-18(20(24)28-12-14-7-5-4-6-8-14)19(23-21(25)22-13)16-10-9-15(26-2)11-17(16)27-3/h4-11,19H,12H2,1-3H3,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMUMEICNFYZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)OC)OC)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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